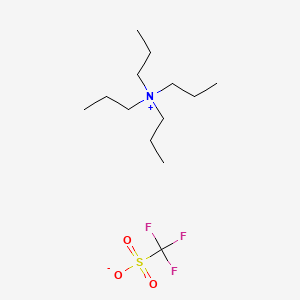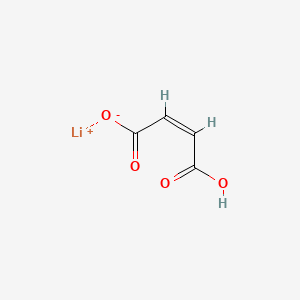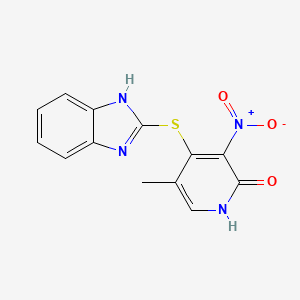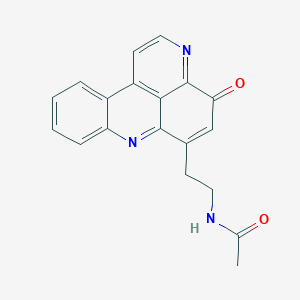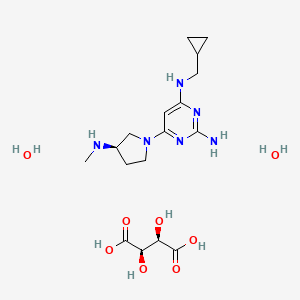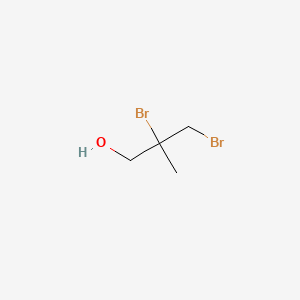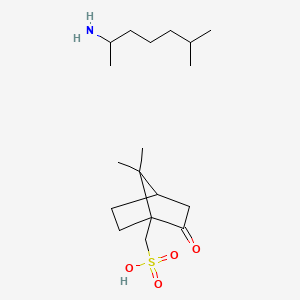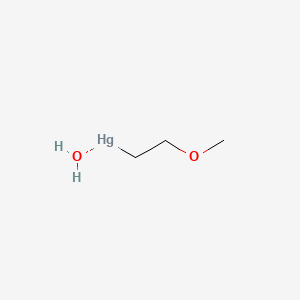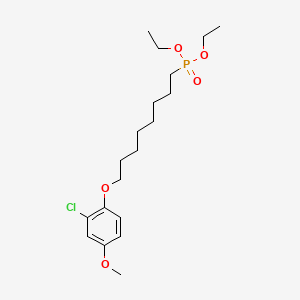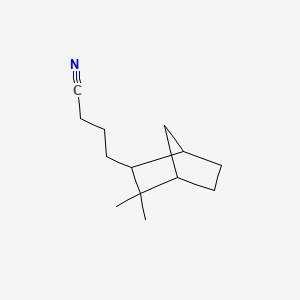
3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylbicyclo(221)heptane-2-butyronitrile is a bicyclic compound characterized by its unique structure, which includes a bicycloheptane core with a butyronitrile group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)heptane with a nitrile source under specific conditions. One common method includes the use of a Grignard reagent followed by a nitrile addition reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrile addition reactions, utilizing optimized conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas with a catalyst (e.g., Pd/C)
Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Compounds with new functional groups replacing the nitrile group
Aplicaciones Científicas De Investigación
3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine, which can then interact with various molecular targets. The pathways involved often include nucleophilic attack and subsequent rearrangements .
Comparación Con Compuestos Similares
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- 2,2-Dimethyl-3-methylene-bicyclo(2.2.1)heptane
Comparison: 3,3-Dimethylbicyclo(2.2.1)heptane-2-butyronitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or alcohol groups. This uniqueness makes it valuable in specific synthetic applications where the nitrile group is advantageous .
Propiedades
Número CAS |
85567-32-4 |
|---|---|
Fórmula molecular |
C13H21N |
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)butanenitrile |
InChI |
InChI=1S/C13H21N/c1-13(2)11-7-6-10(9-11)12(13)5-3-4-8-14/h10-12H,3-7,9H2,1-2H3 |
Clave InChI |
FUWRDISUIDPNNF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1CCCC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



